molecular formula C30H50O B079042 alpha-Glutinol CAS No. 14554-13-3

alpha-Glutinol

Cat. No. B079042
CAS RN: 14554-13-3
M. Wt: 426.7 g/mol
InChI Key: HFSACQSILLSUII-VXRRTDEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Glutinol is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a member of the class of compounds known as triterpenoids, which are widely distributed in plants and exhibit a broad range of biological activities.

Scientific Research Applications

Alpha-Glutinol in Diabetes Research

  • Alpha Cell Survival and Beta Cell Cycle Control : this compound has been implicated in studies examining alpha and beta cells in the context of diabetes. Research suggests that specific proteins (e.g., Rb, not p107) are crucial for the modulation of cell cycling in alpha and beta cells, impacting diabetes development and treatment. The GLP-1 analogue, exendin-4, influenced these cells differently, highlighting the complex interactions within islet cells and their importance in diabetes research (Cai et al., 2014).

  • Alpha-Cell Physiology in Glucose Homeostasis : Studies on the physiology of alpha-cells, which secrete glucagon, underscore their role in glucose homeostasis. Understanding alpha-cell stimulus-secretion coupling and the influence of various factors, including nutrients, hormones, and neural inputs, is vital for comprehending diabetes pathology and potential treatments (Quesada et al., 2008).

This compound in Cancer Research

  • Molecular Docking and Target Gene Analysis : Network pharmacology and molecular docking approaches have been used to explore the mechanism of action of Glutinol, a triterpenoid compound similar to this compound. This research is essential for understanding how these compounds can influence a wide range of proteins and pathways, potentially offering new avenues in drug development for conditions like cancer and diabetes (Alzarea et al., 2022).

This compound in Nutritional and Health Research

  • Protein Metabolism Regulation : Glutamine, closely related to this compound, is crucial for gene expression, protein turnover, and nutrient metabolism. Its role in conditions like infection, sepsis, and critical illness underscores the importance of understanding how it regulates protein metabolism and its potential therapeutic applications (Xi et al., 2011).

  • Physiological Functions and Applications : Alpha-ketoglutarate (AKG), another molecule related to this compound, is key in the Krebs cycle and plays a role in muscle protein synthesis, gastrointestinal cell fuel, and bone tissue formation. Recent research has highlighted its potential in extending lifespan and delaying age-related diseases, making it an area of interest for health and nutrition research (Wu et al., 2016).

properties

CAS RN

14554-13-3

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3R,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol

InChI

InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24-,27-,28+,29-,30+/m1/s1

InChI Key

HFSACQSILLSUII-VXRRTDEQSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@H](C5(C)C)O)C

SMILES

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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